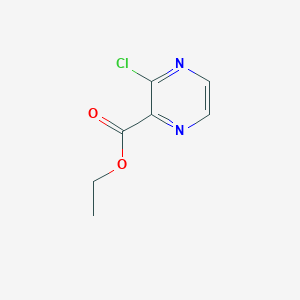

Ethyl 3-Chloropyrazine-2-carboxylate

描述

Contextualizing Ethyl 3-Chloropyrazine-2-carboxylate within Pyrazine (B50134) Chemistry Research

Pyrazines are a class of aromatic heterocyclic compounds that are widely distributed in nature and are significant in various areas of organic chemistry. arabjchem.org They form the core structure of many bioactive molecules, pharmaceuticals, agrochemicals, dyes, and flavor compounds. arabjchem.org The versatility of the pyrazine scaffold makes its derivatives, such as this compound, valuable subjects of study.

This compound is a bifunctional building block, meaning it has two distinct functional groups that can participate in chemical reactions. mdpi.comsemanticscholar.org This characteristic allows chemists to use it as a starting point for constructing more elaborate molecular architectures. Research in pyrazine chemistry often focuses on creating novel derivatives with specific properties, and compounds like this compound are instrumental in this pursuit. For instance, pyrazine-based molecules have been designed and synthesized for potential applications as anticancer agents that target specific cellular pathways. nih.gov

Significance of Halogenated Pyrazine Esters in Synthetic Chemistry

The presence of a halogen atom, such as chlorine, on an aromatic ring is a common strategy in medicinal chemistry to enhance the biological potency of a molecule. researchgate.net Halogenated organic compounds are used widely in industrial applications and are integral to the synthesis of many therapeutic agents. nih.gov In the context of pyrazine esters, the chlorine atom in this compound is particularly significant.

The chlorine atom serves as a reactive handle, enabling a variety of chemical transformations. It can be replaced by other functional groups through nucleophilic substitution reactions, such as aminodehalogenation, where an amine displaces the chlorine. mdpi.com This reactivity allows for the introduction of diverse substituents onto the pyrazine ring, leading to the creation of libraries of new compounds for biological screening. mdpi.com The halogen's presence also influences the electronic properties of the pyrazine ring, which can affect the molecule's interaction with biological targets. The ester group provides an additional site for modification, further increasing the compound's synthetic utility as a versatile building block. flemingcollege.ca

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of new functional molecules. chemimpex.com Its stability and the ease with which its functional groups can be modified make it an attractive starting material. chemimpex.com

Key research directions include:

Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its derivatives are investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.com For example, the related compound 3-chloropyrazine-2-carboxamide (B1267238) has been used to synthesize derivatives with activity against Mycobacterium tuberculosis. mdpi.com

Agrochemical Synthesis: It is utilized in the development of crop protection products. chemimpex.com

Synthetic Methodology: Research has been conducted to establish efficient methods for its synthesis. One notable method is the free-radical alkoxycarbonylation of chloropyrazine. mdpi.comsemanticscholar.org This reaction, performed in a two-phase solvent system to minimize polysubstitution, provides a convenient route to this valuable bifunctional building block. mdpi.comsemanticscholar.org

Detailed Research Findings: Synthesis

A documented method for synthesizing this compound is through the free-radical ethoxycarbonylation of chloropyrazine. This process involves reacting chloropyrazine with ethyl pyruvate (B1213749) in the presence of hydrogen peroxide, sulfuric acid, and ferrous sulfate (B86663) heptahydrate. mdpi.comsemanticscholar.org

| Reagent / Parameter | Details | Source |

| Starting Material | Chloropyrazine | mdpi.comsemanticscholar.org |

| Reagents | Ethyl pyruvate, Hydrogen peroxide (30%), Concentrated sulfuric acid, Ferrous sulfate heptahydrate | mdpi.comsemanticscholar.org |

| Solvent System | Toluene and Water (two-phase system) | mdpi.comsemanticscholar.org |

| Reaction Temperature | -10°C to 0°C | mdpi.comsemanticscholar.org |

| Purification | Column chromatography on silica (B1680970) gel, followed by Kugelrohr distillation | mdpi.comsemanticscholar.org |

| Yield | 56% | mdpi.comsemanticscholar.org |

The crude product of this reaction may also contain a small amount of the isomeric byproduct, ethyl 5-chloropyrazine-2-carboxylate. mdpi.comsemanticscholar.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNJBCHPEMMGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348398 | |

| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655247-45-3 | |

| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Chloropyrazine 2 Carboxylate and Analogues

Established Synthetic Pathways

Established methods for the synthesis of Ethyl 3-Chloropyrazine-2-carboxylate and its analogs rely on fundamental organic reactions, including radicalic substitutions, esterifications, and transformations of nitrile precursors.

Radicalic Alkoxycarbonylation Approaches

A key method for introducing an ester functionality into π-deficient heterocyclic systems like pyrazine (B50134) is through free-radical alkoxycarbonylation. semanticscholar.orgmdpi.com This approach is particularly effective for protonated hetarenes. semanticscholar.orgmdpi.com The synthesis of this compound can be achieved by reacting chloropyrazine with reagents that generate ethoxycarbonyl radicals.

In a typical procedure, hydrogen peroxide is added to ethyl pyruvate (B1213749) at low temperatures (-10 to 0 °C). semanticscholar.orgmdpi.com This mixture is then added to a vigorously stirred solution containing chloropyrazine, water, concentrated sulfuric acid, and ferrous sulfate (B86663) heptahydrate, maintained at -5 to 0 °C. semanticscholar.orgmdpi.com The reaction proceeds via the generation of radicals that attack the protonated pyrazine ring. This method yields the target compound, though it may also produce a smaller amount of the isomeric product, ethyl 5-chloropyrazine-2-carboxylate. semanticscholar.org

| Starting Material | Reagents | Solvent System | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Chloropyrazine | Ethyl pyruvate, Hydrogen peroxide (30%), Ferrous sulfate heptahydrate, Sulfuric acid | Toluene/Water | -10 to 0 °C | 56% | Produces a minor isomer (ethyl 5-chloropyrazine-2-carboxylate). |

Esterification of 3-Chloropyrazine-2-carboxylic Acid

The direct esterification of 3-Chloropyrazine-2-carboxylic acid represents a classic and straightforward pathway to its corresponding ethyl ester. This reaction, known as Fischer esterification, involves heating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. physicsandmathstutor.comchemguide.co.uk

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used. chemguide.co.ukmasterorganicchemistry.com The process is typically carried out under reflux conditions. physicsandmathstutor.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org Subsequent dehydration yields the final ester product and water. masterorganicchemistry.com

Precursor Derivatization from 3-Chloropyrazine-2-carbonitrile (B110518)

Another versatile synthetic route starts with 3-Chloropyrazine-2-carbonitrile. chemicalbook.commdpi.com This precursor can be converted to the target ester in a two-step sequence involving hydrolysis followed by esterification.

First, the nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk For instance, heating the nitrile under reflux with a dilute acid like hydrochloric acid yields the carboxylic acid directly. libretexts.orgchemguide.co.uk Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) solution produces a carboxylate salt, which must then be acidified with a strong acid to liberate the free carboxylic acid. libretexts.orgchemguide.co.ukweebly.com Partial hydrolysis of 3-chloropyrazine-2-carbonitrile under controlled pH and temperature can also yield the intermediate 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com

Once 3-Chloropyrazine-2-carboxylic acid is obtained, it can be esterified to this compound as described in the section above. The starting material, 3-Chloropyrazine-2-carbonitrile, is itself synthesized from pyrazine-2-carbonitrile by treatment with sulfuryl chloride. chemicalbook.com

Advanced Synthetic Techniques

To overcome the limitations of some established methods, such as long reaction times or the formation of byproducts, advanced synthetic techniques have been applied to pyrazine chemistry.

Microwave-Assisted Synthesis in Pyrazine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like pyrazines and pyrazoles. rsc.orgresearchgate.netnih.gov This technique can lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

In the context of pyrazine derivatives, microwave irradiation has been successfully employed. For example, the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide was performed in a microwave reactor at 140 °C for 30 minutes. mdpi.com The conditions for microwave-assisted synthesis, such as temperature, time, and power, are optimized for each specific reaction. rsc.orgdergipark.org.tr For example, some reactions can reach maximum yield in as little as three minutes at 120 °C. rsc.org This technology offers an efficient alternative for various steps in the synthesis of this compound and its analogues. nih.govisuct.ru

| Reaction Type | Temperature | Time | Power | Key Advantage |

|---|---|---|---|---|

| Aminodehalogenation of a chloropyrazine | 140 °C | 30 min | 200 W | Rapid synthesis of substituted pyrazines. mdpi.com |

| Poly(hydroxyalkyl)pyrazine synthesis | 80-120 °C | < 3-40 min | Not specified | Unprecedented fast reaction rates. rsc.org |

Two-Phase Solvent System Applications for Polysubstitution Suppression

A significant challenge in the functionalization of aromatic rings is controlling the degree of substitution. In the case of the radicalic alkoxycarbonylation of chloropyrazine, there is a risk of polysubstitution, where more than one ester group is added to the pyrazine ring.

To address this, the reaction can be performed in a two-phase solvent system. semanticscholar.orgmdpi.com Specifically, a mixture of an organic solvent, such as toluene, and water is used. semanticscholar.orgmdpi.com This biphasic approach has been shown to effectively suppress the formation of polysubstituted products. semanticscholar.orgmdpi.com The use of this system helps to control the concentration of the reactive species in the phase where the reaction occurs, thereby favoring monosubstitution and leading to a cleaner reaction with a higher yield of the desired product, this compound. semanticscholar.org

Regioselective Synthesis of Related Chloropyrazine Derivatives

The regioselective synthesis of chloropyrazine derivatives is paramount to ensure the desired substitution pattern for subsequent reactions. Control over the position of chlorination and other functional groups on the pyrazine ring dictates the final structure and properties of the target molecule.

One powerful strategy for achieving regioselectivity is through directed ortho-metalation. The use of TMP-bases (2,2,6,6-tetramethylpiperidide) in the form of mixed Mg/Li or Zn/Li aggregates allows for the regioselective deprotonation of chloropyrazines. For instance, the metalation of 2-chloropyrazine (B57796) with TMPMgCl·LiCl occurs selectively at the C3 position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a range of functional groups in a highly controlled manner. This method has been successfully applied in the synthesis of complex molecules like coelenterazine, a natural product with bioluminescent properties. researchgate.netresearchgate.net

Another approach to regioselective synthesis involves the direct chlorination of pyrazine precursors. The synthesis of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide demonstrates a regioselective chlorination process. mdpi.com The reaction conditions, including the choice of chlorinating agent and solvent, are crucial in directing the chlorine atom to the desired position, often influenced by the electronic nature of the existing substituents on the pyrazine ring.

The formation of isomeric products is a common challenge in the synthesis of substituted pyrazines. For example, the free-radical alkoxycarbonylation of chloropyrazine to produce this compound can also yield the ethyl 5-chloropyrazine-2-carboxylate isomer. semanticscholar.orgmdpi.com The ratio of these isomers is dependent on the reaction conditions and the inherent reactivity of the different positions on the pyrazine ring.

| Starting Material | Reagents and Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Chloropyrazine | 1. TMPMgCl·LiCl 2. Electrophile (e.g., I₂) | 2-Chloro-3-iodopyrazine | Regioselective metalation at C3 | researchgate.netresearchgate.net |

| Pyrazine-2-carboxamide | Chlorinating agent | 5-Chloropyrazine-2-carbonitrile | Regioselective chlorination | mdpi.com |

| Chloropyrazine | Ethyl pyruvate, H₂O₂, H₂SO₄, FeSO₄·7H₂O, Toluene | This compound and Ethyl 5-chloropyrazine-2-carboxylate | Formation of regioisomers | semanticscholar.orgmdpi.com |

Synthesis of Substituted Derivatives of this compound

The introduction of trifluoromethyl (CF₃) groups into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com While direct trifluoromethylation of this compound is not extensively documented, the synthesis of trifluoromethylated pyrazines can be achieved through various methods, often involving a precursor like mthis compound.

Generally, the introduction of a CF₃ group can be accomplished using nucleophilic, electrophilic, or radical trifluoromethylation reagents. wikipedia.orgmdpi.com For a substrate like mthis compound, a nucleophilic substitution of the chloro group with a trifluoromethyl equivalent could be a viable pathway. However, the electron-deficient nature of the pyrazine ring can make this challenging.

A more common approach involves the use of trifluoromethyl-containing building blocks in the synthesis of the heterocyclic core. For instance, the synthesis of 3-trifluoromethyl-5,6-dihydro- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-α]pyrazine derivatives has been reported, showcasing the incorporation of a CF₃-group into a pyrazine-fused system. mdpi.com This suggests that a CF₃-substituted pyrazine precursor could be synthesized and then elaborated to the desired carboxylate.

Another potential route is the transformation of the chloro group into a better leaving group, such as an iodo or bromo group, followed by a copper-mediated trifluoromethylation reaction. Reagents like trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride (B91410) source, or Umemoto's reagents, are also employed for the trifluoromethylation of aromatic and heteroaromatic systems. wikipedia.orgrsc.org

| Method | Typical Reagents | General Applicability | Reference |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | TMSCF₃/F⁻, CF₃SO₂Na | Substitution of leaving groups on aromatic/heteroaromatic rings | wikipedia.orgmdpi.com |

| Electrophilic Trifluoromethylation | Umemoto's reagents, Togni's reagents | Direct C-H trifluoromethylation or reaction with nucleophiles | rsc.org |

| Radical Trifluoromethylation | Trifluoroiodomethane (CF₃I), Triflyl chloride (CF₃SO₂Cl) with a photoredox catalyst | Trifluoromethylation of arenes and heteroarenes | wikipedia.org |

| Use of CF₃-containing building blocks | Trifluoroacetic acid derivatives, trifluoromethyl ketones | Construction of the heterocyclic ring with the CF₃ group already incorporated | mdpi.commdpi.com |

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution, making it an excellent site for the introduction of various substituents. Aminodehalogenation, the replacement of the chlorine atom with an amino group, is a particularly useful transformation for generating libraries of compounds with diverse functionalities.

The reaction of 3-chloropyrazine-2-carboxamide, a close analogue of this compound, with a variety of substituted benzylamines has been shown to proceed under both conventional heating and microwave-assisted conditions. mdpi.com These reactions typically employ a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated during the reaction. The use of microwave irradiation can often lead to shorter reaction times and improved yields. mdpi.com

The reactivity of the chloropyrazine is influenced by the electron-withdrawing nature of the carboxamide or carboxylate group, which activates the ring towards nucleophilic attack. The choice of solvent, temperature, and the nature of the amine nucleophile all play a role in the efficiency of the aminodehalogenation reaction. Both primary and secondary amines can be used to generate a wide array of N-substituted aminopyrazine derivatives.

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | THF, Et₃N, 70 °C, 15 h | 3-(Benzylamino)pyrazine-2-carboxamide (B14487085) | Low (prompted switch to MW) | mdpi.com |

| 4-Methylbenzylamine | MW, Methanol (B129727), Pyridine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 72% | mdpi.com |

This compound and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The presence of two reactive sites, the chloro group and the ester functionality, allows for the construction of annulated rings, leading to compounds with extended π-systems and diverse biological activities.

Pyrazolo[3,4-b]pyrazines: These fused systems can be synthesized from 3-chloropyrazine precursors. For example, the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile (B47326) can lead to a pyrazolo[3,4-b]pyrazine core. researchgate.netresearchgate.net While not a direct reaction of this compound, this illustrates a general strategy where a pyrazine ring is formed onto a pyrazole (B372694) precursor. Alternatively, a suitably substituted pyrazine can undergo cyclization with a hydrazine (B178648) derivative to form the pyrazole ring.

Furo[2,3-b]pyrazines and Thieno[2,3-b]pyrazines: The synthesis of these fused systems often involves the cyclization of a 1,4-dicarbonyl or a related precursor. researchgate.netscilit.com Starting from a 3-chloropyrazine derivative, one can introduce a side chain that can subsequently cyclize to form the furan (B31954) or thiophene (B33073) ring. For instance, reaction of a lithiated chloropyrazine with an appropriate electrophile can install a functional group that, upon further transformation, can undergo intramolecular cyclization. The synthesis of thieno[2,3-b]pyrazines has been achieved by reacting aryl(3-chloropyrazin-2-yl)methanones with sodium sulfide (B99878) followed by an α-halo-EWG reagent and subsequent cyclization. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, on brominated thieno[2,3-b]pyrazines can be used to further functionalize these fused systems. mdpi.comipb.ptresearchgate.net

| Fused System | General Synthetic Strategy | Starting Material Example | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyrazine | Cyclization of a substituted pyrazine with a hydrazine or construction of a pyrazine ring onto a pyrazole | 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole | researchgate.netresearchgate.net |

| Furo[2,3-b]pyrazine | Ring closure of 1,4-diketones or related precursors | 3-Methyl-2-pyrazone | researchgate.net |

| Thieno[2,3-b]pyrazine | Reaction of chloropyrazine derivatives with sulfur-containing reagents followed by cyclization | 2-Chloro-3-lithiopyrazine | researchgate.net |

Yield Optimization and Reaction Condition Analysis

The efficiency and selectivity of the synthesis of this compound and its derivatives are influenced by a multitude of factors. A thorough understanding and control of these parameters are essential for maximizing the yield of the desired product and minimizing the formation of byproducts.

Temperature: Reaction temperature can significantly impact both the rate of reaction and the product distribution. fiveable.me In the synthesis of this compound via free-radical alkoxycarbonylation, the reaction is conducted at low temperatures (-5 to 0 °C) to control the exothermic nature of the reaction and potentially improve the regioselectivity. semanticscholar.orgmdpi.com

Reactant Concentration and Stoichiometry: The relative amounts of reactants can influence the reaction outcome. In the aforementioned synthesis, an excess of ethyl pyruvate is used to drive the reaction towards the desired product. semanticscholar.orgmdpi.com The concentration of the TMP-bases in regioselective metalation reactions is also a critical parameter for achieving high yields and selectivity. researchgate.net

Catalyst: The choice of catalyst can dramatically alter the course of a reaction. In the free-radical synthesis of this compound, ferrous sulfate is used as a catalyst to generate the necessary radical species. semanticscholar.orgmdpi.com In cross-coupling reactions to form C-C or C-N bonds on the pyrazine ring, palladium or copper catalysts are commonly employed, and the choice of ligand can significantly affect the efficiency and selectivity.

Solvent: The solvent system can influence the solubility of reactants and intermediates, as well as the reaction pathway. The use of a two-phase solvent system (e.g., toluene/water) in the free-radical alkoxycarbonylation of chloropyrazine is reported to suppress polysubstitution, thereby increasing the selectivity for the mono-substituted product. semanticscholar.orgmdpi.com

Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time may lead to low conversion, while excessively long reaction times can result in the formation of degradation products or undesired side reactions. fiveable.me

Comparative Analysis of Conventional vs. Accelerated Synthetic Methods

A conventional and established method for synthesizing this compound is through the free-radical alkoxycarbonylation of a protonated π-deficient hetarene like chloropyrazine. semanticscholar.orgmdpi.com This process is typically conducted in a two-phase solvent system to minimize polysubstitution. semanticscholar.orgmdpi.com In a specific example, the synthesis involves the dropwise addition of a pre-formed peroxy species (from hydrogen peroxide and ethyl pyruvate) to a mixture containing chloropyrazine, sulfuric acid, and ferrous sulfate heptahydrate in a water-toluene system at low temperatures (-10 to 0 °C). semanticscholar.orgmdpi.com Following the reaction, a multi-step workup including extraction, washing, and evaporation is required. semanticscholar.org Purification is achieved through column chromatography and Kugelrohr distillation to yield the final product. semanticscholar.orgmdpi.com This conventional approach, while effective, necessitates extended reaction and purification times and results in a moderate yield of 56%, with the formation of an isomeric byproduct, ethyl 5-chloropyrazine-2-carboxylate. semanticscholar.orgmdpi.com

In contrast, accelerated synthetic methods, particularly microwave-assisted synthesis, offer significant advantages. While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, a compelling comparison can be drawn from the synthesis of its close analogue, 3-chloropyrazine-2-carboxamide. The aminodehalogenation of this analogue was performed using both conventional heating and microwave irradiation, providing a direct comparison of the two methods. mdpi.comresearchgate.net

The conventional synthesis of 3-(benzylamino)pyrazine-2-carboxamide derivatives involved heating the reactants in tetrahydrofuran (B95107) (THF) under reflux at 70 °C for 15 hours. mdpi.com This prolonged reaction time resulted in yields ranging from a low 24% to 50%. mdpi.comresearchgate.net

Microwave-assisted synthesis of the same series of compounds presented a dramatic improvement. mdpi.com By reacting 3-chloropyrazine-2-carboxamide with benzylamines in methanol with pyridine as a base within a sealed microwave reactor, the reaction parameters were set to 140 °C for just 30 minutes. mdpi.com This drastic reduction in reaction time is a hallmark of microwave chemistry, which allows for rapid heating to temperatures above the solvent's boiling point in over-pressurized systems. mdpi.comyoutube.comdergipark.org.tr This approach not only accelerated the reaction but also generally led to higher yields compared to the conventional method. mdpi.com

The benefits of microwave irradiation—faster reaction rates, improved yields, and potentially cleaner reactions—are widely recognized in the synthesis of various heterocyclic compounds, including pyrazoles and pyridazines. rsc.orgnih.govasianpubs.org This technology facilitates reactions that might otherwise require harsh conditions or long durations, often improving atom economy and energy efficiency by minimizing solvent use and heating time. rsc.org

Ultrasound-assisted synthesis is another accelerated technique that has proven effective for preparing heterocyclic compounds like pyrazolines, pyrimidines, and pyrazolones. nih.govresearchgate.netnih.govresearchgate.net This method utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, enhancing reaction rates. nih.gov Compared to conventional methods, ultrasound-assisted syntheses typically result in significantly shorter reaction times (minutes instead of hours) and higher yields. nih.govresearchgate.net

The following data tables provide a comparative summary of the reaction conditions and outcomes for conventional versus microwave-assisted synthesis, based on the synthesis of this compound and its carboxamide analogue.

Table 1: Synthesis of this compound (Conventional Method)

| Parameter | Details |

|---|---|

| Method | Free-radical Alkoxycarbonylation semanticscholar.orgmdpi.com |

| Starting Material | Chloropyrazine semanticscholar.orgmdpi.com |

| Reagents | Ethyl pyruvate, Hydrogen peroxide, Ferrous sulfate heptahydrate, Sulfuric acid semanticscholar.orgmdpi.com |

| Solvent | Toluene/Water (Two-phase system) semanticscholar.orgmdpi.com |

| Temperature | -10 to 0 °C semanticscholar.orgmdpi.com |

| Reaction Time | ~30 minutes (addition and stirring) semanticscholar.org |

| Purification | Column chromatography, Kugelrohr distillation semanticscholar.orgmdpi.com |

| Yield | 56% semanticscholar.orgmdpi.com |

| Byproducts | ~13% of ethyl 5-chloropyrazine-2-carboxylate isomer semanticscholar.orgmdpi.com |

Table 2: Comparative Synthesis of 3-Aminopyrazine-2-carboxamide Analogues

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Starting Material | 3-Chloropyrazine-2-carboxamide mdpi.com | 3-Chloropyrazine-2-carboxamide mdpi.com |

| Solvent | Tetrahydrofuran (THF) mdpi.com | Methanol mdpi.com |

| Base | Triethylamine mdpi.com | Pyridine mdpi.com |

| Temperature | 70 °C (Reflux) mdpi.com | 140 °C mdpi.com |

| Reaction Time | 15 hours mdpi.com | 30 minutes mdpi.com |

| Yield | 24% - 50% mdpi.comresearchgate.net | Generally higher than conventional mdpi.com |

Chemical Transformations and Reactivity Studies of Ethyl 3 Chloropyrazine 2 Carboxylate

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine.

The displacement of the chlorine atom by an amino group, known as aminodehalogenation, is a significant transformation of ethyl 3-chloropyrazine-2-carboxylate, providing a route to various aminopyrazine derivatives. These products are of interest in medicinal chemistry, as derivatives of 3-aminopyrazine-2-carboxylic acid have been investigated for their potential biological activities. nih.gov

Studies on the closely related compound, 3-chloropyrazine-2-carboxamide (B1267238), demonstrate the feasibility of this reaction. The aminodehalogenation of 3-chloropyrazine-2-carboxamide with a range of substituted benzylamines has been successfully carried out to produce 3-benzylaminopyrazine-2-carboxamides. mdpi.com This reaction typically proceeds by heating the chloropyrazine derivative with the desired amine in a suitable solvent. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the chlorine, leading to a substitution reaction. youtube.comlibretexts.orgyoutube.com

The general pathway for the aminodehalogenation of this compound can be depicted as follows:

Reaction Scheme for Aminodehalogenation

Research on the analogous 3-chloropyrazine-2-carboxamide has yielded a series of derivatives, highlighting the versatility of this pathway. mdpi.com

Table 1: Examples of Aminodehalogenation of 3-Chloropyrazine-2-carboxamide with Benzylamines mdpi.com

| Entry | Benzylamine Substituent | Product | Yield (%) |

| 1 | 4-Methyl | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Not Specified |

| 2 | 2-Fluoro | 3-[(2-Fluorobenzyl)amino]pyrazine-2-carboxamide | 66 |

| 3 | 3-Trifluoromethyl | 3-[(3-Trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | 31 |

| 4 | 2,3-Dichloro | 3-[(2,3-Dichlorobenzyl)amino]pyrazine-2-carboxamide | Not Specified |

This data is for the analogous carboxamide, but illustrates the aminodehalogenation pathway.

The chlorine atom at the C-3 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electronic properties of the pyrazine ring system. The two nitrogen atoms in the ring exert a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond and reduces the electron density at the carbon centers, making them more electrophilic. rsc.org

The presence of the ethyl carboxylate group at the adjacent C-2 position further enhances the reactivity of the C-3 chlorine atom. This group provides additional activation through its electron-withdrawing nature, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack. researchgate.net Consequently, the chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and hydroxides, under relatively mild conditions. rsc.org For instance, studies on various chloropyrazines have shown successful displacement reactions with sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide. rsc.org

The susceptibility of the pyrazine ring to nucleophilic substitution is heavily influenced by its substituents. Electron-withdrawing groups increase the electrophilicity of the ring carbons, thereby facilitating nucleophilic attack. In this compound, both the chlorine atom and the ethyl carboxylate group at positions 3 and 2, respectively, are potent electron-withdrawing groups.

The combined effect of these groups, along with the inherent electron deficiency of the diazine ring, makes the molecule particularly prone to nucleophilic substitution reactions at the C-3 position. The electron-withdrawing nature of the ester group at C-2 significantly stabilizes the transition state and the anionic intermediate formed upon nucleophilic attack at C-3, thereby lowering the activation energy for the substitution reaction. researchgate.net This activating effect is crucial for the diverse chemical transformations possible for this compound.

Reactions Involving the Ester Functionality

The ethyl carboxylate group at the C-2 position offers another site for chemical modification, primarily through reactions like hydrolysis and transesterification.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-chloropyrazine-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employed to modify solubility or to prepare for subsequent reactions like amide coupling. chemicalbook.comresearchgate.net

The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and is often preferred. A green and efficient method has been reported for the hydrolysis of the analogous methyl 5-chloropyrazine-2-carboxylate using lithium hydroxide (B78521) (LiOH) in water. researchgate.net This procedure is advantageous due to its mild conditions, high yield, and the absence of organic solvents during the reaction and workup. researchgate.net A similar approach is applicable to the ethyl ester. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. A final acidification step is required to protonate the carboxylate salt and yield the free carboxylic acid.

Table 2: Conditions for Hydrolysis of a Chloropyrazine Ester researchgate.net

| Substrate | Reagent | Solvent | Conditions | Product |

| Methyl 5-chloropyrazine-2-carboxylate | Lithium Hydroxide (LiOH) | Water | Room Temperature | 5-Chloropyrazine-2-carboxylic acid |

This data is for a closely related methyl ester, illustrating the hydrolysis process.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. rsc.org This reaction is useful for synthesizing different ester derivatives which may have altered properties or be required for specific synthetic goals. The reaction is typically catalyzed by acids or bases, but various other catalysts have been developed to improve efficiency, especially for less reactive heteroaromatic esters. rsc.orgacs.org

For heteroaromatic esters, catalysts such as alkali metal carbonates (e.g., K₂CO₃) and tetranuclear zinc clusters have been shown to be effective. rsc.orgresearchgate.net These catalysts can promote the reaction under milder conditions and tolerate a variety of functional groups. rsc.org The transesterification of this compound with different alcohols (e.g., methanol (B129727), propanol, phenols) would lead to the corresponding methyl, propyl, or phenyl esters. The choice of catalyst and reaction conditions, such as temperature and solvent, is critical for achieving high conversion and yield. rsc.orgresearchgate.net

Table 3: Potential Catalysts for Transesterification of (Hetero)aromatic Esters

| Catalyst | Substrate Scope | Reference |

| Potassium Carbonate (K₂CO₃) | (Hetero)aryl esters with phenols | rsc.orgresearchgate.net |

| Tetranuclear Zinc Cluster | Various functionalized esters | acs.org |

| N-Heterocyclic Carbenes (NHCs) | Carboxylic esters with alcohols | rsc.org |

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools for the construction of complex cyclic and fused heterocyclic systems. While the reactivity of this compound in these transformations is an area of interest, specific examples in the literature vary in their direct applicability.

Currently, specific examples of intramolecular cycloaddition reactions directly involving this compound are not extensively documented in readily available scientific literature. This remains an area with potential for future investigation, exploring the possibilities of forming novel polycyclic systems through the strategic introduction of suitable reacting partners on the pyrazine core or the ester side chain.

This compound serves as a precursor for the synthesis of various fused heterocyclic systems. The reactivity of the chloro- and ester-substituents allows for annulation reactions, leading to the formation of bicyclic and polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

One notable example is the synthesis of pteridine (B1203161) derivatives. The closely related mthis compound can react with guanidine (B92328) to form 2-aminopteridin-4-one derpharmachemica.com. This reaction proceeds through a condensation mechanism where the guanidine displaces the chloro substituent and subsequently cyclizes with the ester group to form the fused pyrimidine (B1678525) ring of the pteridine system.

Furthermore, the synthesis of pyrido[2,3-b]pyrazines, a class of fused heterocycles with demonstrated biological activities, can be envisioned starting from this compound. While specific examples starting directly from this compound are not detailed in the searched literature, general methods for the synthesis of pyrido[2,3-b]pyrazines often involve the condensation of 2-aminopyrazines with various carbonyl compounds or multicomponent reactions rsc.orgnih.govnih.govmdpi.com. The conversion of this compound to an amino derivative would provide a direct entry into such synthetic routes.

Table 1: Examples of Fused Heterocyclic Systems from Chloropyrazine Precursors

| Precursor | Reagent(s) | Fused Heterocycle | Reference |

| Mthis compound | Guanidine | 2-Aminopteridin-4-one | derpharmachemica.com |

| 2-Aminopyrazine | Indane-1,3-dione, Aromatic Aldehydes | Pyrido[2,3-b]pyrazine derivatives | nih.gov |

Radical Reactions and Related Mechanisms

The electron-deficient nature of the pyrazine ring makes it susceptible to radical reactions. These reactions offer alternative pathways for functionalization that complement traditional ionic substitution methods.

Free-radical alkoxycarbonylation provides a direct method for the introduction of an ester functionality onto a pi-deficient heterocycle like pyrazine. Specifically, this compound can be synthesized from chloropyrazine via a free-radical ethoxycarbonylation reaction. mdpi.comsemanticscholar.org This process involves the generation of an ethoxycarbonyl radical from ethyl pyruvate (B1213749) in the presence of hydrogen peroxide and a ferrous salt. The protonated chloropyrazine then reacts with this radical to yield the target compound.

The reaction is typically carried out in a two-phase system to minimize polysubstitution. mdpi.comsemanticscholar.org A notable side product of this reaction is the isomeric ethyl 5-chloropyrazine-2-carboxylate, which is formed in smaller quantities. semanticscholar.org

Table 2: Reaction Conditions for Free-Radical Ethoxycarbonylation of Chloropyrazine

| Reactants | Reagents | Solvent System | Temperature | Yield of this compound | Reference |

| Chloropyrazine, Ethyl Pyruvate | Hydrogen Peroxide, Ferrous Sulfate (B86663) Heptahydrate, Sulfuric Acid | Toluene/Water | -10 to 0 °C | 56% | mdpi.comsemanticscholar.org |

Detailed studies on radical-ionic coupling mechanisms specifically involving this compound are not prevalent in the reviewed literature. Such mechanisms, which often involve the interplay of radical intermediates and ionic species, are complex and highly substrate-dependent. The investigation of these pathways for this compound could unveil novel synthetic methodologies for the formation of carbon-carbon and carbon-heteroatom bonds.

Advanced Spectroscopic and Computational Characterization of Ethyl 3 Chloropyrazine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis is typically conducted in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

The proton (¹H) NMR spectrum of ethyl 3-chloropyrazine-2-carboxylate displays distinct signals corresponding to each unique proton environment in the molecule. The spectrum, typically recorded at 300 MHz, reveals signals for the aromatic protons on the pyrazine (B50134) ring and the protons of the ethyl ester group. mdpi.comsemanticscholar.org

The two protons on the pyrazine ring (H-5 and H-6) appear in the downfield region as an AB system, a set of two doublets, between δ 8.54 and 8.46 ppm. mdpi.comsemanticscholar.org Their downfield chemical shift is attributed to the deshielding effect of the electron-withdrawing nitrogen atoms and the chlorine atom in the heterocyclic ring. The small coupling constant (J = 2.5 Hz) is characteristic of a four-bond coupling between these protons. mdpi.comsemanticscholar.org

The ethyl group protons give rise to two signals. The methylene (B1212753) (-CH₂) protons appear as a quartet at approximately δ 4.45 ppm due to coupling with the adjacent methyl (-CH₃) protons. mdpi.comsemanticscholar.org The methyl protons appear further upfield as a triplet at around δ 1.39 ppm, resulting from coupling with the neighboring methylene protons. mdpi.comsemanticscholar.org The coupling constant for the ethyl group is typically around 7.1 Hz. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.54-8.46 | AB System (dd) | 2.5 | 2H | H-5, H-6 |

| 4.45 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |

| 1.39 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

Data sourced from references mdpi.comsemanticscholar.org.

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are observed. mdpi.comsemanticscholar.org

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield at approximately δ 163.2 ppm. mdpi.comsemanticscholar.org The four carbons of the pyrazine ring resonate in the aromatic region. The carbon atom bearing the chlorine (C-3) is found at δ 147.2 ppm, while the carbon to which the ester is attached (C-2) is at δ 144.7 ppm. mdpi.com The two carbons bearing hydrogen atoms, C-5 and C-6, are observed at δ 145.3 ppm and δ 141.7 ppm, respectively. mdpi.comsemanticscholar.org The assignments of these ring carbons are complex and often require advanced techniques for unambiguous confirmation.

The carbons of the ethyl group appear in the upfield region. The methylene carbon (-OCH₂) is found at δ 62.6 ppm, influenced by the adjacent electronegative oxygen atom, while the terminal methyl carbon (-CH₃) appears at δ 13.9 ppm. mdpi.comsemanticscholar.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 163.2 | C=O (Ester) |

| 147.2 | C-3 |

| 145.3 | C-5 |

| 144.7 | C-2 |

| 141.7 | C-6 |

| 62.6 | -OCH₂CH₃ |

| 13.9 | -OCH₂CH₃ |

Data sourced from references mdpi.comsemanticscholar.org.

Although one-dimensional NMR spectra are sufficient for the basic characterization of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive structural proof.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks connecting coupled protons. Key correlations would be observed between the H-5 and H-6 protons of the pyrazine ring and, most distinctly, between the methylene (δ 4.45 ppm) and methyl (δ 1.39 ppm) protons of the ethyl group. libretexts.org

HSQC: An HSQC spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting the H-5 signal to the C-5 signal, H-6 to C-6, the methylene protons to the -OCH₂- carbon, and the methyl protons to the -CH₃ carbon.

HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, the methylene protons (H at ~4.45 ppm) would show a correlation to the carbonyl carbon (C at ~163.2 ppm), confirming the ester linkage. The pyrazine protons (H-5 and H-6) would show correlations to various ring carbons, helping to solidify the assignments of C-2 and C-3.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound shows a series of absorption bands that can be assigned to specific vibrational modes of the molecule. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, and a band is noted at 3055 cm⁻¹. mdpi.com Aliphatic C-H stretches from the ethyl group are observed at 2984 and 2939 cm⁻¹. mdpi.com

C=O Stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group (C=O) is found at 1735 cm⁻¹. mdpi.com

C=C and C=N Stretching: The pyrazine ring contains C=C and C=N bonds, and their stretching vibrations contribute to a complex pattern of bands in the 1600-1400 cm⁻¹ region. Bands are reported at 1550, 1515, and 1445 cm⁻¹. mdpi.com

C-O Stretching: The C-O stretches of the ester group typically give rise to strong bands in the 1300-1100 cm⁻¹ region. For this compound, prominent bands are seen at 1301, 1181, and 1147 cm⁻¹. mdpi.com

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

The IR spectrum provides clear evidence for the key functional groups in this compound.

The most diagnostic peak is the intense carbonyl (C=O) absorption at 1735 cm⁻¹, which is a hallmark of an ester functional group. mdpi.com This, combined with the strong C-O stretching bands between 1301 and 1147 cm⁻¹, confirms the presence of the ethyl carboxylate moiety. mdpi.com The absorptions in the 3055-2939 cm⁻¹ range confirm the existence of both aromatic (pyrazine) and aliphatic (ethyl) C-H bonds. mdpi.com The series of peaks from 1550 to 1445 cm⁻¹ are characteristic of the pyrazine heterocycle. mdpi.com

Table 3: Key IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3055 | Medium | Aromatic C-H Stretch |

| 2984, 2939 | Medium | Aliphatic C-H Stretch |

| 1735 | Strong | C=O Stretch (Ester) |

| 1550, 1515 | Medium-Strong | C=N, C=C Ring Stretch |

| 1301, 1181, 1147 | Strong | C-O Stretch (Ester) |

Data sourced from reference mdpi.com.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragments that form when the molecule is ionized and broken apart.

The molecular formula for this compound is C₇H₇ClN₂O₂, corresponding to a molecular weight of 186.60 g/mol . mdpi.comachemblock.comsemanticscholar.org Electron Ionization Mass Spectrometry (EI-MS) provides critical data for confirming this molecular weight and understanding its structural components through fragmentation analysis. mdpi.com

When subjected to EI-MS, this compound ionizes to form a molecular ion (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion appears as a pair of peaks at m/z 186 and 188, with an approximate intensity ratio of 3:1. mdpi.com The molecular ions are energetically unstable and break down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule's structure.

The observed fragmentation for this compound reveals several key structural cleavages. mdpi.com The base peak, which is the most intense peak in the spectrum, appears at m/z 114. mdpi.com This corresponds to the pyrazine ring fragment after the loss of the ethyl ester group. Other significant fragments are formed by predictable cleavages, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. libretexts.orgmiamioh.edu

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 188 | 1 | [M+2]⁺ Molecular ion with ³⁷Cl |

| 186 | 3 | [M]⁺ Molecular ion with ³⁵Cl |

| 144 | 15 | [M - C₂H₂O]⁺ |

| 142 | 45 | [M - C₂H₄O]⁺ (Loss of ethoxy radical) |

| 141 | 25 | [M - OC₂H₅]⁺ |

| 116 | 32 | [M - C₂H₅OCO]⁺ (Loss of ethoxycarbonyl radical) |

| 114 | 100 | [C₄H₃ClN₂]⁺ (Base Peak) |

| 113 | 39 | [C₄H₂ClN₂]⁺ |

| 86 | 27 | Further fragmentation |

| 79 | 33 | Further fragmentation |

Data sourced from EI-MS (70 eV) analysis. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as indispensable tools for predicting and interpreting the chemical and biological properties of molecules. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations are employed to determine key properties such as the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

For pyrazine derivatives, DFT studies help elucidate how different substituents on the pyrazine ring influence its electronic properties. mdpi.com The electron-withdrawing nature of the chlorine atom and the carboxylate group in this compound significantly impacts the electron density distribution across the aromatic ring. DFT calculations can map this electron distribution, identify sites susceptible to nucleophilic or electrophilic attack, and predict spectroscopic properties. nih.govresearchgate.net The nature of the chemical bonds within the molecule, including those involving the metal atoms in organometallic complexes of pyrazine derivatives, can also be described through DFT-based analyses. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.netnih.gov This method is fundamental in structure-based drug design for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target. nih.govresearchgate.net

In studies involving derivatives of pyrazine-2-carboxylic acid, molecular docking has been used to explore their binding interactions with specific enzymes. For example, pyrazine derivatives have been docked into the active site of the Mycobacterium tuberculosis InhA protein to predict their potential as antitubercular agents. researchgate.net The simulations analyze the binding affinity, often quantified by a scoring function like the MolDock Score, and identify key intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the ligand-receptor complex. researchgate.netrjpbcs.com These insights are crucial for understanding the structure-activity relationship and for guiding the design of new derivatives with enhanced biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov QSAR models are built by correlating calculated molecular descriptors (which quantify physicochemical properties like lipophilicity, electronic character, and molecular shape) with experimentally measured biological activities. jocpr.comnih.gov

For pyrazine derivatives, QSAR studies have been successfully applied to predict a range of biological and chemical properties, including antimicrobial activity and odor profiles. nih.govnih.govfip.org The process involves generating a statistically robust model from a "training set" of compounds with known activities. nih.gov The predictive power of the resulting QSAR model is then tested using an external "test set" of compounds. researchgate.net A validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery and development. jocpr.comnih.gov The quality of a QSAR model is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). fip.orgnih.gov

Conformational analysis is the study of the different three-dimensional arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and the energy associated with each conformation. rjpbcs.com For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the specific conformation it adopts can significantly influence its ability to interact with a biological target. researchgate.net

Computational methods are used to explore the potential energy surface or energy landscape of the molecule. researchgate.net This landscape maps the potential energy for all possible conformations, allowing for the identification of low-energy, stable conformers. The conformational flexibility of the ethyl ester side chain relative to the rigid pyrazine ring is a key feature. While a molecule may exist as a population of multiple conformers in solution, it is often a specific, higher-energy "bioactive conformation" that is responsible for its interaction with a receptor. rjpbcs.com Therefore, mapping the energy landscape helps in understanding the molecule's dynamic behavior and the energetic cost of adopting the conformation required for biological activity. researchgate.netresearchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Research

Antimicrobial and Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. researchgate.net Derivatives of ethyl 3-chloropyrazine-2-carboxylate are at the forefront of this research.

Researchers have successfully synthesized numerous derivatives from this compound and related pyrazine (B50134) amides, demonstrating significant efficacy against the virulent Mtb H37Rv strain. By reacting 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines, a series of 3-benzylaminopyrazine-2-carboxamides were created. mdpi.com Several of these compounds exhibited antimycobacterial activity equal to or greater than pyrazinamide (B1679903). mdpi.com

Notably, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were identified as the most potent compounds against M. tuberculosis H37Rv, both showing a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Another study highlighted 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed a strong MIC of 6 µM and low cytotoxicity. mdpi.com Further modifications, such as the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation, have also been explored to generate novel antitubercular candidates. mdpi.com

Antimycobacterial Activity of Selected Pyrazine Derivatives against M. tuberculosis H37Rv

| Compound Name | Derivative Type | MIC (µM) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Benzylamino-pyrazine-carboxamide | 6 | - | mdpi.com |

| 3-{[4-(Trifluoromethyl)benzyl]amino}pyrazine-2-carboxamide | Benzylamino-pyrazine-carboxamide | 42 | - | mdpi.com |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Di-benzylamino-pyrazine-carboxamide | - | 12.5 | nih.gov |

| N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Di-benzylamino-pyrazine-carboxamide | - | 12.5 | nih.gov |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Aminopyrazine-carboxamide | 46 | 12.5 | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of new drug candidates. For pyrazine derivatives, research has shown that specific substitutions on the pyrazine ring and its appended groups significantly influence antimycobacterial activity. researchgate.netnih.gov

In a series of 3-benzylaminopyrazine-2-carboxamides, the presence of electron-donating or electron-withdrawing groups on the benzyl (B1604629) ring affected the activity, though a clear correlation with lipophilicity was not established. mdpi.com For instance, compounds substituted with a trifluoromethyl group, a common moiety in active pharmaceutical ingredients, showed good activity. mdpi.com In another series of N-benzyl-3-chloropyrazine-2-carboxamides, substitution on the benzyl ring was critical. The 2-chloro substituted derivative was highly active against Staphylococcus aureus, while introducing a second benzylamino group at the 3-position, replacing the chlorine, generally decreased antibacterial activity but in some cases enhanced antimycobacterial effects. nih.gov Specifically, the N-(3,4-dichlorobenzyl) derivative with a second identical group at the 3-position was highly effective against Mtb. nih.gov

For N-substituted 3-aminopyrazine-2-carboxamides, phenyl derivatives were found to be more active than benzyl derivatives, with a 4-trifluoromethylphenyl group showing notable activity against staphylococcal strains. researchgate.net This indicates that removing the methylene (B1212753) linker between the phenyl ring and the amide nitrogen can be beneficial for antibacterial efficacy. researchgate.net

A primary target for many antitubercular drugs is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. researchgate.netmdpi.com Isoniazid, a key TB drug, inhibits InhA after being activated by the KatG enzyme. researchgate.net Developing direct InhA inhibitors can overcome resistance mechanisms associated with KatG mutations. mdpi.comnih.gov

Molecular docking studies on active pyrazine derivatives, such as N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, suggest they may act as InhA inhibitors. nih.gov These compounds are capable of forming hydrogen bond interactions within the InhA binding pocket, similar to other known inhibitors. nih.gov The design of pyrazole-based hybrids and other scaffolds has also focused on targeting InhA, with some derivatives showing potent inhibition of the enzyme. researchgate.netnih.gov While many pyrazine derivatives are designed with InhA in mind, it is not always the primary target; some studies indicate that the mechanism of action may be different or involve other biological targets. nih.gov

Beyond their antimycobacterial properties, derivatives of this compound have been evaluated against a range of other pathogens.

Staphylococcus aureus and Enterococcus faecalis : Several pyrazine carboxamide derivatives have demonstrated moderate to good activity against Gram-positive bacteria. 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be the most active in its series against S. aureus (MIC = 7.81 µM) and S. epidermidis (MIC = 15.62 µM). nih.gov Other derivatives, such as 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, also showed activity against staphylococcal strains. researchgate.net Moderate activity against Enterococcus faecalis has been observed for some 3-benzylaminopyrazine-2-carboxamides, with MIC values between 62.5 µM and 125 µM. mdpi.com

Fungi : While extensive antifungal activity is not a hallmark of this compound class, some derivatives have shown promise. In a broad screening, N-substituted 3-aminopyrazine-2-carboxamides exhibited activity against Trichophyton interdigitale and Candida albicans. researchgate.net However, another study found no significant antifungal activity for a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com The development of antifungal agents from other heterocyclic cores, such as azoles and benzofurans, remains more common. nih.govnih.gov

Activity of Pyrazine Derivatives Against Other Microorganisms

| Compound Name | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 | nih.gov |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 | nih.gov |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 | researchgate.net |

| 3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazine-2-carboxamide | Enterococcus faecalis | 62.5 | mdpi.com |

| 3-Amino-N-pentylpyrazine-2-carboxamide | Trichophyton interdigitale | 62.5 | researchgate.net |

Enzyme Inhibition Studies

The structural versatility of pyrazine derivatives makes them suitable candidates for targeting various enzymes implicated in human diseases.

Cathepsin C (CatC), also known as dipeptidyl peptidase 1 (DPP1), is a lysosomal cysteine protease that activates several serine proteases involved in inflammatory processes. nih.govfrontiersin.org Inhibition of CatC is a therapeutic strategy for treating inflammatory diseases. nih.gov While pyrazine-based compounds are not the most widely studied CatC inhibitors, the broader class of heterocyclic compounds has shown significant potential. Research into pyrazole-based and other heterocyclic scaffolds as inhibitors of cathepsins, including Cathepsin S and K, highlights the potential for designing specific inhibitors from these core structures. mdpi.comnih.gov The development of pyrazine-fused compounds for inhibiting other enzymes, such as RANKL in osteoporosis, further underscores the adaptability of the pyrazine scaffold in creating targeted enzyme inhibitors. acs.org

Neurotransmitter Modulation and Neurological Disorders

The development of novel therapeutics for neurological disorders is a major focus of modern drug discovery, targeting components like neurotransmitter receptors and transporters to modulate brain circuitry. news-medical.netnovartis.com

While pyrazine-containing structures have been investigated for central nervous system activity, with some analogs showing potential for blood-brain barrier penetration, there is no specific research in the public domain that details the interaction of this compound or its derivatives with specific neurotransmitter receptors or transporters. pharmablock.com

Given the absence of primary research data on its direct neurological activity, the relevance of this compound in the development of drugs for neurological targets is currently speculative and not supported by published findings.

Anti-inflammatory and Other Bioactive Properties

Research into pyrazine carboxamide derivatives has revealed a spectrum of biological activities, including potential anti-inflammatory effects and established antimicrobial properties. researchgate.netrjpbcs.com

The anti-inflammatory potential of pyrazine carboxamide derivatives has been linked to the inhibition of Cathepsin K, a protease involved in conditions such as arthritis and bone resorption. researchgate.net Additionally, various pyrazine derivatives have been noted for their general anti-inflammatory activity in broader pharmaceutical studies. rjpbcs.com

Furthermore, significant research has focused on the antimycobacterial properties of this class of compounds. Derivatives of 3-chloropyrazine-2-carboxamide have been synthesized and tested against Mycobacterium tuberculosis. In one study, aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines produced a series of compounds with significant activity. mdpi.com Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited an MIC value of 6 µM against Mycobacterium tuberculosis H37Rv, a potency greater than the standard drug, pyrazinamide, while also showing low cytotoxicity in a human cell line. mdpi.com

Table 2: Antimycobacterial Activity of 3-Substituted Pyrazine-2-carboxamides

| Compound Name | Substituent (C-3 Position) | MIC vs. M. tuberculosis H37Rv (µM) | Cytotoxicity IC50 (HepG2 cells, µM) |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | (4-Methylbenzyl)amino | 6 | ≥ 250 |

| 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | (4-Chlorobenzyl)amino | 11 | 140 |

| 3-[(4-Fluorobenzyl)amino]pyrazine-2-carboxamide | (4-Fluorobenzyl)amino | 13 | > 250 |

| Pyrazinamide (Standard) | Amino | 23 | Not Reported |

Data sourced from a study on the antimicrobial evaluation of novel pyrazinamide derivatives. mdpi.com

Anti-inflammatory Effects of Pyrazine Derivatives

The pyrazine nucleus is a recognized pharmacophore in the design of anti-inflammatory agents. While specific studies on the anti-inflammatory activity of this compound are not prominent in publicly available research, its derivatives have been investigated for their potential to modulate inflammatory pathways. Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis and cardiovascular disorders. ambeed.com

Research into pyrazine derivatives has shown their potential to inhibit key inflammatory mediators. For instance, certain pyrazine compounds have been found to suppress the production of pro-inflammatory cytokines. Although direct evidence for this compound is limited, its structural features make it a valuable starting material for creating more complex molecules with desired anti-inflammatory profiles.

A patent for C5a receptor modulators, which are known to be involved in inflammatory processes, describes the use of this compound as a reactant in the synthesis of novel compounds. google.com This highlights its role as a building block in the generation of potential anti-inflammatory drug candidates. The development of such derivatives is a promising area of research for new treatments for inflammatory conditions.

| Precursor Compound | Derivative Class | Potential Anti-inflammatory Target | Reference |

| This compound | C5a receptor modulators | C5a receptor | google.com |

Antiplatelet Activity

Pyrazine derivatives have been a subject of interest in the search for new antiplatelet agents, which are crucial in the prevention and treatment of thrombotic diseases. While there is no direct evidence of the antiplatelet activity of this compound itself, the broader class of pyrazine compounds has shown promise in this area. A Chinese patent application mentions "antiplatelet drug" in the context of applications for certain derivatives, though specific compounds derived from this compound are not explicitly detailed. google.com

The general structure of pyrazine-containing compounds allows for modifications that can lead to interactions with platelet receptors or enzymes involved in the coagulation cascade. The development of novel antiplatelet agents is a continuous effort in cardiovascular medicine, and the pyrazine scaffold offers a template for designing such molecules. The utility of this compound in this context lies in its potential to be chemically modified to produce derivatives with significant antiplatelet efficacy.

Other Potential Therapeutic Targets

The versatility of the pyrazine scaffold, and by extension, this compound, has led to its exploration in a variety of other therapeutic areas.

Anticancer Agents: The fight against cancer is a major focus of modern drug discovery, and heterocyclic compounds like pyrazines are frequently investigated for their anticancer potential. A notable application of this compound is in the synthesis of UBE2K (Ubiquitin-Conjugating Enzyme E2 K) modulators, which are being explored as potential cancer treatments. google.comgoogle.com A patent details the synthesis of such modulators where this compound is used as a key intermediate. google.comgoogle.com These compounds have shown anti-tumor efficacy in preclinical models. google.comgoogle.com

| Precursor Compound | Derivative Class | Therapeutic Target | Indication | Reference |

| This compound | UBE2K modulators | UBE2K | Cancer | google.comgoogle.com |

Antifungal Activity: The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. A patent for thiazole (B1198619) derivatives with a cyclic guanidyl group, which have demonstrated antifungal activity, utilizes this compound in their synthesis. google.com This indicates the compound's value in creating novel antifungal drug candidates.

Herbicidal Activity: Interestingly, the utility of pyrazine derivatives extends beyond medicine. Research has been conducted on analogs of pyrazinamide and its active metabolite, pyrazinoic acid, for their potential as herbicides. ambeed.com While not a direct therapeutic application for humans, this demonstrates the broad biological activity of the pyrazine chemical space.

This compound: A Key Intermediate in Agrochemical Innovation

This compound, a substituted pyrazine derivative, has garnered significant attention in the field of synthetic chemistry, particularly for its role as a versatile intermediate in the development of advanced agrochemical products. This article explores the applications of this compound in the agrochemical sector, focusing on its contribution to the formulation of pesticides, herbicides, crop protection products, and its association with fungicidal activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-Chloropyrazine-2-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr). For example, mthis compound reacts with substituted phenols in DMF at 110°C under anhydrous conditions using potassium carbonate as a base. Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (≥110°C for activation), and stoichiometric ratios (1:1 phenol to substrate). Post-reaction purification via silica gel column chromatography ensures high purity .

Q. How can hydrolysis and stability of the ester group be managed during synthesis?

- Methodological Answer : Hydrolysis of the ester group can occur under basic conditions (e.g., NaOH in methanol). To mitigate premature hydrolysis, avoid prolonged exposure to aqueous bases during intermediate steps. Stability is maintained by using anhydrous solvents (e.g., Na₂SO₄ drying) and storing the compound at 2–8°C to prevent degradation .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Silica gel column chromatography with ethyl acetate/hexane gradients is effective for isolating the compound. For small-scale purification, recrystallization from ethanol or dichloromethane/hexane mixtures improves crystalline yield. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can palladium-catalyzed carbonylation be applied to modify this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) enable carbonylation at elevated pressures (10–50 bar CO) to introduce ketone or nitrile functionalities. For example, coupling with amidoximes generates pyrazine-based amidine derivatives, which are valuable for probing biological activity. Optimize ligand choice (e.g., Xantphos) to suppress side reactions .

Q. What strategies improve regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on this compound?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The 3-chloro group is meta-directing, favoring substitution at the 2- or 5-positions of the pyrazine ring. Use electron-withdrawing substituents (e.g., nitro groups) or Lewis acids (e.g., FeCl₃) to activate specific sites. DFT calculations can predict reactive sites by analyzing partial charge distributions .

Q. How do computational models assist in predicting reactivity for further derivatization?

- Methodological Answer : Molecular docking and density functional theory (DFT) simulations predict binding affinities and transition states. For crystallographic validation, SHELX software refines X-ray diffraction data to resolve electron density maps, confirming substituent orientation and steric effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for SNAr reactions under varying conditions?

- Methodological Answer : Yield variations (e.g., 60–85%) arise from solvent choice (DMF vs. acetonitrile), temperature control (±5°C), and substrate purity. For reproducibility, pre-dry solvents with molecular sieves and standardize reaction times (5–6 hours). Conflicting data may also reflect differences in phenol nucleophilicity; electron-rich phenols (e.g., 4-methoxyphenol) enhance yields .

Handling and Characterization

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include ester carbonyl (δ ~165 ppm) and pyrazine ring protons (δ 8.5–9.0 ppm).

- X-ray crystallography : SHELXL refines unit cell parameters to confirm bond lengths (C-Cl ≈ 1.73 Å) and dihedral angles .

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water for purity analysis (retention time ~8.2 min) .

Functionalization Pathways

Q. What advanced functionalization routes enable conversion to bioactive derivatives?

- Methodological Answer :